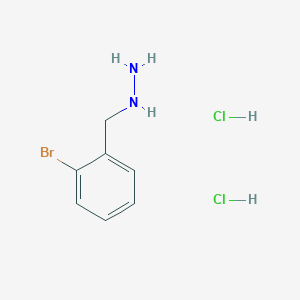![molecular formula C5HBrCl2N4 B1442634 3-Brom-4,6-dichlor-1H-pyrazolo[3,4-d]pyrimidin CAS No. 944902-17-4](/img/structure/B1442634.png)
3-Brom-4,6-dichlor-1H-pyrazolo[3,4-d]pyrimidin
Übersicht
Beschreibung
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular weight of 267.9 . It is often used in research and has been featured in various scientific studies .
Synthesis Analysis
The synthesis of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine has been described in several studies. For instance, a study published in RSC Advances discussed the synthesis of a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold . The compounds were synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is represented by the InChI code 1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine are not detailed in the search results, the compound has been used in the synthesis of novel CDK2 inhibitors .Physical And Chemical Properties Analysis
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is an off-white to pale-yellow to yellow-brown solid . It should be stored in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Syntheseverfahren
Die Verbindung „3-Brom-4,6-dichlor-1H-pyrazolo[3,4-d]pyrimidin“ ist ein Derivat von 1H-pyrazolo[3,4-b]pyridin . Die Syntheseverfahren für diese Derivate werden nach der Methode zur Zusammenstellung des Pyrazolopyridinsystems systematisiert . Die Vor- und Nachteile der einzelnen Methoden werden ebenfalls berücksichtigt .
Biomedizinische Anwendungen
1H-Pyrazolo[3,4-b]pyridine, einschließlich „this compound“, haben aufgrund ihrer engen Ähnlichkeit mit den Purinbasen Adenin und Guanin das Interesse von Medizinalchemikern geweckt . Dieses Interesse wird deutlich durch die über 300.000 Strukturen von 1H-pyrazolo[3,4-b]pyridinen in über 5.500 Referenzen veranschaulicht .
Substitutionsschema
Die Vielfalt der Substituenten an den Positionen N1, C3, C4, C5 und C6 bei 1H-pyrazolo[3,4-b]pyridinen, einschließlich „this compound“, wurde analysiert .
Biologische Aktivität
Die biologische Aktivität von 1H-pyrazolo[3,4-b]pyridinen, einschließlich „this compound“, wurde untersucht . Diese Verbindungen haben eine gute inhibitorische Wirkung mit IC50-Werten im Bereich von 0,057 ± 0,003–3,646 ± 0,203 μM gezeigt .
Safety and Hazards
The safety information available indicates that 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is classified under GHS07, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory action results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a significant reduction in cell proliferation . It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . Additionally, it induces apoptosis within HCT cells .
Biochemische Analyse
Biochemical Properties
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. By binding to the active site of these enzymes, 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins and biomolecules involved in signal transduction pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest by inhibiting cyclin-dependent kinases, leading to reduced cell proliferation and increased apoptosis . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. Furthermore, 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine has been shown to influence gene expression and cellular metabolism, making it a valuable tool for studying the molecular mechanisms underlying these processes.
Molecular Mechanism
At the molecular level, 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cyclin-dependent kinases by binding to their active sites . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis. Additionally, 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activity, which can complicate the interpretation of experimental results. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclin-dependent kinases and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum concentration of the compound is required to elicit a biological response.
Metabolic Pathways
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which introduce functional groups that enhance the compound’s solubility and facilitate its excretion. Additionally, 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine can affect metabolic flux and alter the levels of specific metabolites, further influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its localization to particular cellular compartments. The distribution of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other regulatory proteins . It can also be transported to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization of 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, directing it to specific compartments or organelles.
Eigenschaften
IUPAC Name |
3-bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N4/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVZOIZUAZZTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718264 | |
| Record name | 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-17-4 | |
| Record name | 3-Bromo-4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)



![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)






![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)

